N-(2-bromobenzyl)propan-2-amine
Description
Significance in Medicinal Chemistry
The benzylamine (B48309) scaffold is a common feature in many biologically active molecules. Its presence can influence a compound's ability to interact with biological targets such as enzymes and receptors. ontosight.ai For instance, benzylamine derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai The substitution pattern on both the benzene (B151609) ring and the amine group can be readily modified, allowing chemists to fine-tune the pharmacological properties of the molecule.
A notable example is the investigation of 4-substituted benzylamine derivatives as inhibitors of β-tryptase, an enzyme considered a critical mediator of asthma. nih.gov Researchers successfully identified a potent inhibitor with high selectivity, demonstrating the potential of this class of compounds in developing new treatments for respiratory diseases. nih.gov Furthermore, novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. openmedicinalchemistryjournal.comacs.org
Role in Organic Synthesis
In organic synthesis, benzylamines are valuable intermediates. sioc-journal.cn The amine group can act as a nucleophile or a base, and the benzyl (B1604629) group can be involved in various transformations. The synthesis of N-benzylidene benzylamine and its derivatives, for example, highlights their role as functional molecules in the creation of fine chemicals and pharmaceuticals. sioc-journal.cn Electrochemical methods have been developed for their synthesis, offering an efficient and environmentally friendly alternative to traditional chemical processes. sioc-journal.cn
Structure
2D Structure
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLHVGAIJGWPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475270 | |
| Record name | N-(2-bromobenzyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90944-51-7 | |
| Record name | 2-Bromo-N-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90944-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-bromobenzyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for N 2 Bromobenzyl Propan 2 Amine
Strategic Retrosynthetic Analysis and Precursor Selection
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(2-bromobenzyl)propan-2-amine, this process reveals several viable synthetic pathways.
Synthesis from 2-Bromobenzaldehyde (B122850) and Propan-2-amine
A primary and direct route to this compound involves the reductive amination of 2-bromobenzaldehyde with propan-2-amine. This two-step, one-pot reaction begins with the formation of an imine intermediate through the nucleophilic addition of propan-2-amine to the carbonyl group of 2-bromobenzaldehyde. libretexts.org The subsequent reduction of the imine yields the desired secondary amine. libretexts.org This method is advantageous due to the ready availability of the starting materials.
The initial imine formation is often catalyzed by acid. nih.gov The subsequent reduction of the imine can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices. libretexts.orgncert.nic.in
Alternative Synthetic Routes: Reductive Amination Strategies
Reductive amination is a versatile method for forming amines from carbonyl compounds. libretexts.org Beyond the direct use of 2-bromobenzaldehyde, alternative strategies can be employed. For instance, other reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst can be utilized for the reduction step. acs.org The choice of catalyst is crucial for the efficiency and selectivity of the reaction. researchgate.netresearchgate.net
One alternative approach involves the use of a 2-picoline-borane complex as the reducing agent, which has been shown to be effective in the reductive alkoxyamination of related compounds. clockss.org This method proceeds in the presence of aqueous HCl in a methanol-acetic acid solvent system. clockss.org
Bromination of N-(2-methylbenzyl)propan-2-amine Precursors
An alternative retrosynthetic disconnection involves the late-stage introduction of the bromine atom. This strategy would start with the synthesis of N-(2-methylbenzyl)propan-2-amine, which can then be subjected to bromination. The synthesis of the precursor, N-(2-methylbenzyl)propan-2-amine, would follow a similar reductive amination pathway, starting from 2-methylbenzaldehyde (B42018) and propan-2-amine.
The subsequent bromination of the N-(2-methylbenzyl)propan-2-amine precursor would target the benzylic position. khanacademy.org However, controlling the selectivity of the bromination to favor the desired ortho position on the aromatic ring over the benzylic position can be challenging. Direct bromination of such activated systems can lead to a mixture of products. libretexts.org Therefore, this route is generally less preferred compared to starting with the appropriately substituted 2-bromobenzaldehyde.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and the choice of catalyst.
Catalyst Screening for Reductive Amination
The reductive amination step is amenable to catalysis by various systems. Both homogeneous and heterogeneous catalysts have been explored for similar transformations.
Homogeneous Catalysts: Lewis acids such as triflic acid (TfOH) can effectively promote direct reductive amination reactions. semanticscholar.org Other Lewis acids like AlMe₃, BF₃·OEt₂, FeCl₃, and AlCl₃ have also been investigated, showing varying degrees of success. acs.org
Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of ease of separation and reusability. A variety of metal catalysts, including those based on cobalt, nickel, and ruthenium, have shown good selectivity for the formation of primary amines in related reductive amination reactions. researchgate.net For instance, a nitrogen-doped carbon-supported cobalt catalyst (Co/N-C-800) has been identified as highly active for the reductive amination of carbonyl compounds. researchgate.net Palladium-based catalysts, such as Pd(II) complexes, have also proven to be competent in catalyzing reductive amination. iith.ac.in
Below is a table summarizing the performance of different catalysts in related reductive amination reactions.
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| Co/N-C-800 | Benzaldehyde | Benzylamine (B48309) | High | researchgate.net |
| Pd(II) complex | Benzaldehyde | N-Benzylamine | 90 | iith.ac.in |
| TfOH | 2-Naphthaldehyde | N,N-Dimethyl-1-(naphthalen-2-yl)methanamine | High | semanticscholar.org |
| TMSOTf | Aromatic Aldehydes | N-Alkylated Amines | up to 92 | acs.org |
| CoCl₂/NaBH₄ | Benzaldehyde | Benzylamine | 99 | acs.org |
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the rate and outcome of the reductive amination reaction. Solvents such as methanol (B129727), ethanol (B145695), dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed. nih.govacs.org
In some cases, the solvent can also act as a hydride source. For example, in the presence of TMSOTf, isopropanol (B130326) can act as a hydride surrogate, facilitating the reduction of the in-situ generated imine. acs.org The reaction temperature also plays a critical role, with typical temperatures ranging from room temperature to 80°C or higher, depending on the specific catalyst and substrates used. acs.orgacs.org
The kinetics of the reaction are influenced by the concentration of the reactants, the catalyst loading, and the temperature. acs.orgresearchgate.net Optimization of these parameters is crucial for maximizing the yield and minimizing reaction times. For instance, studies on related reactions have shown that increasing catalyst loading or temperature can lead to higher conversion rates, but may also promote side reactions if not carefully controlled. acs.orgresearchgate.net
The table below illustrates the effect of different solvents on the yield of a related reductive amination reaction.
| Solvent | Yield (%) | Reference |
| Dioxane | 82 | nih.gov |
| Tetrahydrofuran (THF) | 75 | nih.gov |
| Acetonitrile (MeCN) | 62 | nih.gov |
| Toluene | 60 | nih.gov |
| Dichloromethane (B109758) (CH₂Cl₂) | 50 | nih.gov |
Temperature and Pressure Dependencies in Synthesis
The synthesis of this compound, a substituted benzylamine, typically involves the reaction of 2-bromobenzyl halide with propan-2-amine. The temperature and pressure at which this reaction is conducted are critical parameters that significantly influence the reaction rate, yield, and impurity profile.
Generally, the amination of 2-bromobenzyl chloride with 2-propanamine is performed under basic conditions. evitachem.com The reaction often requires heating under reflux to achieve a reasonable reaction rate. The specific temperature is dependent on the solvent used, with common choices including dichloromethane or ethanol. evitachem.com For related Suzuki coupling reactions used to create biphenyl (B1667301) structures, temperatures can range from 20 °C to 100 °C, with a preferred range of 50 °C to 90 °C, and more specifically 60 °C to 80 °C. google.com Depending on the solvent and temperature, the pressure may vary from 1 to 6 bar, with a preference for 1 to 4 bar. google.com
In some synthetic procedures for related amine compounds, temperature control is crucial. For instance, in the synthesis of N-(methoxycarbonyl)-N-(2-propenyl)-1,3-decadiynylamide, the reaction mixture is cooled to 0 °C before the addition of reagents. orgsyn.org Similarly, the synthesis of 1-(2-bromophenyl)propan-2-amine (B1648466) involves cooling the reaction to 0 °C during the addition of lithium aluminum hydride. cardiff.ac.uk Higher temperatures are sometimes necessary to drive reactions to completion. For example, the synthesis of certain N-benzyl-2-phenylpyrimidin-4-amine derivatives involves heating in a microwave reactor to 150 °C for 45 minutes. acs.org
The choice of temperature can also be influenced by the desired product selectivity. In the N-methylation of amines using a Cp*Ir complex, different temperature profiles can selectively produce N,N-dimethylation or N-monomethylation products. organic-chemistry.org
Table 1: Temperature and Pressure Parameters in Amine Synthesis
| Reaction Type | Temperature Range (°C) | Pressure Range (bar) | Notes | Reference |
|---|---|---|---|---|
| Amination of 2-bromobenzyl chloride | Reflux | Not specified | Solvent dependent (e.g., dichloromethane, ethanol) | evitachem.com |
| Suzuki Coupling | 20 - 100 | 1 - 6 | Preferred range 60 - 80 °C and 1 - 4 bar | google.com |
| N-alkynylation | 0 | Not specified | Initial cooling before reagent addition | orgsyn.org |
| Reduction with LiAlH4 | 0 | Not specified | During reagent addition | cardiff.ac.uk |
| Microwave-assisted synthesis | 150 | Not specified | Rapid heating for short duration | acs.org |
Purification Techniques and Purity Assessment Methodologies
The isolation and purification of this compound are essential to obtain a product of high purity, suitable for its intended applications, particularly in organic synthesis and medicinal chemistry. evitachem.com
Chromatography is a fundamental technique for the purification of organic compounds, including amines. However, the basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, causing poor separation and peak tailing. biotage.com
To overcome this, several strategies can be employed:
Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation. biotage.combiotage.com
Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amine groups creates a "basic" surface. biotage.combiotage.com This minimizes the strong acid-base interactions and allows for successful purification with less aggressive solvent systems, such as hexane/ethyl acetate (B1210297). biotage.com
Reversed-Phase Chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase. For basic amines, adjusting the mobile phase pH to be alkaline (two units above the amine's pKa) can increase the compound's lipophilicity, leading to better retention and separation. biotage.com
Purity assessment is typically performed using techniques like Thin Layer Chromatography (TLC) for initial screening and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. google.com
Recrystallization is a powerful purification technique for solid compounds. evitachem.com The crude this compound can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical and is determined empirically.
Another common strategy to aid in purification and handling is the formation of a salt. Reacting the basic this compound with an acid, such as hydrochloric acid, forms the corresponding hydrochloride salt. evitachem.com This salt is often a crystalline solid with improved stability and solubility in certain solvents, which can facilitate purification by recrystallization and enhances its solubility in water. evitachem.com
Scalability Considerations and Process Chemistry Development
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful consideration of process chemistry and safety. researchgate.net
Key factors in developing a scalable synthesis include:
Reagent Selection: Opting for less hazardous and more cost-effective reagents is crucial for large-scale production.
Process Safety: A thorough evaluation of the thermal stability of intermediates and reaction mixtures is necessary to prevent runaway reactions. researchgate.net
Work-up and Isolation: Procedures for isolating the product must be efficient and minimize the use of techniques that are difficult to scale up, such as column chromatography. nuph.edu.ua Developing robust work-up procedures that allow for the isolation of the product without chromatography is highly desirable. nuph.edu.ua
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is essential for maximizing yield and throughput while ensuring safety and control. researchgate.net Continuous flow reactors can offer advantages in this regard by providing better control over mass and heat transfer. acs.org
Protecting Groups: In some cases, the use of protecting groups may be necessary to achieve the desired selectivity. The choice of protecting group should be guided by its stability and the ease of its removal under scalable conditions. researchgate.net
For example, a scalable synthesis of a related primary amine was achieved using a Petasis reaction, where optimized work-up procedures eliminated the need for chromatographic purification. nuph.edu.ua
In-depth Structural Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of published research on the specific chemical compound this compound. Consequently, a detailed article on its advanced structural characterization and conformational analysis, as outlined, cannot be generated at this time due to the absence of foundational experimental data.
The requested in-depth analysis, which includes solid-state elucidation via X-ray crystallography, solution-state conformational dynamics using advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy, necessitates specific experimental findings that are not present in the public domain for this particular molecule.
While general principles and methodologies for these analytical techniques are well-established, their application and the resulting data are unique to each chemical compound. For instance:
Advanced NMR Spectroscopy: Techniques like Dynamic NMR (DNMR), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for studying the behavior of molecules in solution. DNMR could be used to determine the energy barriers to rotation around specific bonds, such as the C-N bonds. NOESY and ROESY experiments would reveal through-space interactions between protons, providing crucial information about the preferred conformation or shape of the molecule in solution. The absence of dedicated NMR studies on this compound means that its conformational preferences and dynamic behavior in solution have not been characterized.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. Specific absorption bands would correspond to the stretching and bending of bonds within the this compound structure, such as the N-H, C-H, C-N, and C-Br bonds. This data, which is currently unavailable, would offer further confirmation of the molecule's structure and bonding characteristics.
Searches for this compound have yielded information on related but distinct molecules, such as precursors like 2-bromobenzyl bromide and propan-2-amine, or other derivatives. However, the structural and electronic properties of this compound are expected to be unique due to the specific combination and arrangement of its functional groups. Extrapolating data from related compounds would be scientifically unsound and would not provide an accurate representation of the target molecule.
Until dedicated research on the synthesis and structural analysis of this compound is conducted and published, a scientifically rigorous article on its advanced structural characterization cannot be compiled.
Vibrational Spectroscopy for Molecular Structure and Bonding Insights
FT-IR and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in this compound. As a secondary amine, it exhibits characteristic spectral features. wpmucdn.comorgchemboulder.com
The FT-IR spectrum is expected to show a single, weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl and methylene (B1212753) groups are anticipated to appear in the 3100-2850 cm⁻¹ range. Aromatic C-C stretching bands are typically observed in the 1600-1450 cm⁻¹ region. The C-N stretching vibration for an aliphatic amine is expected as a medium to weak band between 1250 and 1020 cm⁻¹. orgchemboulder.com Furthermore, the presence of a bromine atom on the benzene (B151609) ring will give rise to a C-Br stretching vibration, typically found in the 600-500 cm⁻¹ region.
Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The symmetric C-H stretching vibrations also tend to be more intense in Raman than in IR spectra.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3350 - 3310 | 3350 - 3310 | Weak (IR), Weak (Raman) |
| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |
| Aliphatic C-H | Stretching | 2970 - 2850 | 2970 - 2850 | Strong (IR), Strong (Raman) |
| C=C (Aromatic) | Stretching | 1600 - 1450 | 1600 - 1450 | Medium-Strong (IR & Raman) |
| N-H | Bending | ~1580 | Not typically observed | Weak-Medium (IR) |
| C-N | Stretching | 1250 - 1020 | 1250 - 1020 | Medium-Weak (IR & Raman) |
| C-Br | Stretching | 600 - 500 | 600 - 500 | Strong (IR & Raman) |
Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar functional groups.
Conformational Sensitivity of Vibrational Modes
The vibrational spectra of this compound are sensitive to its conformational isomers. Rotation around the C-C and C-N single bonds can lead to different spatial arrangements of the atoms, known as conformers. docbrown.info These different conformations can result in slight shifts in the vibrational frequencies of certain bonds.
For instance, the C-H and N-H bending modes, as well as the C-N stretching vibration, can be influenced by the steric environment. The relative orientation of the bulky 2-bromobenzyl group and the isopropyl group will affect the vibrational energies. In more sterically hindered conformations, bond angles may be distorted, leading to shifts in the corresponding vibrational frequencies. Computational studies, though not found in the available literature for this specific molecule, would be invaluable in assigning specific spectral features to different conformers and estimating their relative energies.
Mass Spectrometry for Structural Confirmation and Isotopic Fingerprinting
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The presence of a bromine atom provides a distinct isotopic signature.
The molecular ion peak [M]⁺ would be expected, along with an [M+2]⁺ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The calculated monoisotopic mass of this compound (C₁₀H₁₄BrN) is approximately 227.036 g/mol .
Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion. For this compound, this could result in the loss of an isopropyl group or a 2-bromobenzyl radical.
Benzylic cleavage: Cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom would result in the formation of a 2-bromobenzyl cation (m/z 169/171) or a 2-bromobenzyl radical.
Loss of HBr: Elimination of a hydrogen bromide molecule is another possible fragmentation pathway.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Possible Structure | Significance |
| 227/229 | [C₁₀H₁₄BrN]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 184/186 | [C₇H₆Br]⁺ | Loss of propan-2-amine |
| 170/172 | [C₇H₈Br]⁺ | 2-bromobenzyl cation |
| 58 | [C₃H₈N]⁺ | Isopropylaminyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Note: The m/z values are based on the most abundant isotopes. The presence of bromine results in a characteristic M/M+2 isotopic pattern.
Research Trajectories and Unmet Needs in the Study of Novel Benzyl Isopropylamines
Current Research Focus
Current research on benzyl isopropylamines often revolves around their potential applications in pharmaceuticals and as intermediates in chemical synthesis. For example, N-benzyl-N-isopropyl amides have been manufactured through the reaction of N-benzyl-N-isopropylamine with an acid chloride, with the resulting products showing herbicidal efficacy. google.com
The synthesis of isopropylbenzylamine itself is a key area of study, with processes involving the reaction of benzyl chloride with isopropylamine. expertmarketresearch.com This compound has been noted as an intermediate in pharmaceutical manufacturing. expertmarketresearch.com
Unmet Needs and Future Directions
While the broader classes of benzylamines and halogenated amines are well-studied, there is a need for more focused research on specific derivatives like this compound. Future research could explore:
Novel Synthetic Routes: Developing more efficient and sustainable methods for the synthesis of this compound and its analogs.
Biological Screening: Conducting comprehensive biological evaluations to identify potential therapeutic applications. This could include screening for activity against a wide range of diseases.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity.
By addressing these unmet needs, the scientific community can unlock the full potential of this and other novel benzyl isopropylamines in advancing both medicine and chemistry.
Reactivity Profiles and Functional Group Interconversions of N 2 Bromobenzyl Propan 2 Amine
Nucleophilic Substitution Reactions at the Benzylic Position
The carbon-bromine bond at the benzylic position of a precursor like 2-bromobenzyl bromide is activated towards nucleophilic substitution (SN2) reactions due to the stability of the potential benzylic carbocation intermediate. Following the formation of N-(2-bromobenzyl)propan-2-amine from a precursor such as 2-bromobenzyl bromide and propan-2-amine, the secondary amine itself can act as a nucleophile.
The secondary amine functional group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with alkylating agents, such as alkyl halides, to form tertiary amines. This reaction proceeds via a standard SN2 mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
If this compound is reacted with an alkyl halide (R-X), it is expected to yield a tertiary amine. This reaction can continue if the resulting tertiary amine reacts further with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt. youtube.comchemguide.co.uk The control of the degree of alkylation can often be challenging, leading to a mixture of products. youtube.comlibretexts.org The reaction typically involves the amine acting as a nucleophile, attacking the alkyl halide, and subsequently being deprotonated by a base, which can be another molecule of the amine reactant. chemistryguru.com.sg
Table 1: Representative N-Alkylation of Secondary Amines The following table is based on general alkylation reactions of secondary amines, illustrating the expected outcome for this compound.
| Starting Amine (Analog) | Alkylating Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Diethylamine | Bromoethane | Triethylamine (B128534) | Heating, excess amine acts as base | chemguide.co.uk |
| Primary Amine (General) | Alkyl Halide (R-X) | Secondary Amine (R2NH) | Stepwise reaction, often leads to over-alkylation | youtube.comlibretexts.org |
Cyanation and thiolation reactions are typically performed on benzylic halides, which are precursors to this compound. These reactions are fundamental for introducing nitrile and thiol groups, respectively.
Cyanation: The substitution of a benzylic bromide with a cyanide nucleophile is a standard method for synthesizing benzylic nitriles. This transformation can be achieved using various cyanide sources. For instance, the cyanation of aryl halides can be accomplished using non-toxic sources like potassium hexacyanoferrate(II) with a palladium catalyst. google.comorganic-chemistry.org A patent describes the synthesis of 2-cyanobenzyl bromide from a 2-bromobenzyl alcohol derivative, highlighting a multi-step process that involves protection, lithium-halogen exchange, reaction with a cyanating agent, and subsequent bromination. google.com Direct cyanation of benzyl (B1604629) alcohols using isonitrile as a cyanide source, catalyzed by a boron Lewis acid, has also been reported as a safer alternative to traditional methods. nih.gov
Thiolation: The formation of a carbon-sulfur bond at the benzylic position can be accomplished by reacting a benzylic halide with a sulfur nucleophile. A convenient one-pot synthesis of benzyl thioethers from benzyl halides uses thiourea (B124793) to generate the thiolate in situ, which then reacts with another benzyl halide molecule. arkat-usa.org This method avoids the handling of odorous thiols. Alternatively, benzyl alcohols can be converted to benzyl thioethers via a copper-catalyzed coupling with thiols, proceeding through a Lewis-acid-mediated SN1-type mechanism. nih.gov
Table 2: Representative Cyanation and Thiolation of Benzylic Substrates This table presents data from reactions on compounds analogous to the precursors of this compound, demonstrating the expected reactivity.
| Substrate | Reagent(s) | Product Type | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | K4[Fe(CN)6] | Aryl Nitrile | Pd(OAc)2, ligand-free, polar aprotic solvent | 83-96% | google.com |
| Benzyl Halide | Thiourea, NaOH | Benzyl Thioether | One-pot, reflux | High | arkat-usa.org |
| Benzyl Alcohol | Thiol | Benzyl Thioether | Cu(OTf)2 | Moderate to Excellent | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Moiety
The aryl bromide portion of this compound is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.
The Suzuki-Miyaura coupling is a powerful method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is expected to proceed readily at the aryl bromide position of this compound. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including amines. nih.gov Research on unprotected ortho-bromoanilines has shown that the presence of a free amine ortho to the bromide does not inhibit the coupling. nih.gov Similarly, Suzuki-Miyaura reactions have been successfully performed on benzyl halides, demonstrating the versatility of this reaction for C(sp²)-C(sp³) bond formation. nih.gov
Table 3: Representative Suzuki-Miyaura Coupling Reactions The following data from analogous aryl bromide systems illustrate the expected conditions for this compound.
| Aryl Bromide Substrate | Boron Reagent | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acids | Pd(PPh3)4 (5 mol%) | K3PO4 / 1,4-Dioxane | Good | mdpi.com |
| Unprotected ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | Not specified | Good to Excellent | nih.gov |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | Cs2CO3 / THF/H2O | High | nih.gov |
Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org This reaction would allow for the introduction of a vinyl group at the 2-position of the benzylamine (B48309) ring. The reaction is typically stereoselective, favoring the trans product. organic-chemistry.org Efficient catalytic systems have been developed for the Heck coupling of aryl bromides, including those using N-heterocyclic carbene (NHC) ligands or operating in aqueous media. nih.govmdpi.com
Sonogashira Coupling: The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orgwikipedia.org This method would install an alkynyl substituent onto the aromatic ring of this compound. Copper-free versions of the Sonogashira reaction have also been developed to avoid homocoupling of the alkyne. libretexts.orgresearchgate.net The presence of secondary amines in the reaction mixture has been studied and can influence the catalytic cycle. wikipedia.org
Table 4: Representative Heck and Sonogashira Coupling Reactions This table provides examples of Heck and Sonogashira couplings on aryl bromides, predicting the reactivity of this compound.
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Heck | Aryl Bromides | Styrene | Pd(OAc)2 / Tetrahydropyrimidinium salts | Base / Aqueous media | Good | nih.gov |
| Heck | Aryl Bromides | n-Butyl acrylate | Pd(dba)2 / Phosphine-imidazolium salt | Cs2CO3 | High | acs.org |
| Sonogashira | Aryl Bromides | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst | Amine base | General Method | organic-chemistry.org |
| Sonogashira (Cu-free) | Aryl Bromides | Terminal Alkynes | Pd(OAc)2 / PPh3 | TBAF / THF | General Method | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction would allow for the substitution of the bromine atom on the aromatic ring of this compound with a new primary or secondary amine, leading to the formation of a diamine derivative. The reaction is renowned for its broad substrate scope and functional group tolerance. wikipedia.org It typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. wikipedia.orglibretexts.org The development of various generations of catalyst systems has enabled the coupling of a wide array of amines with aryl halides under increasingly mild conditions. wikipedia.org
Table 5: Representative Buchwald-Hartwig Amination Reactions The following table, based on general Buchwald-Hartwig reactions, illustrates the expected transformation for this compound.
| Aryl Halide | Amine | Catalyst System | Base/Solvent | Reference |
|---|---|---|---|---|
| Aryl Bromides | Primary or Secondary Amines | Pd(0) or Pd(II) source + Phosphine ligand | NaOtBu, Cs2CO3 / Toluene, Dioxane | acsgcipr.orglibretexts.org |
| Bromobenzene | Secondary Amines (e.g., Diphenylamine) | XPhos / Pd precatalyst | t-BuONa / Toluene | nih.gov |
Derivatization of the Secondary Amine Functionality of this compound
The secondary amine in this compound is a key functional group that readily participates in a variety of chemical transformations. Its reactivity is primarily dictated by the nucleophilic lone pair of electrons on the nitrogen atom. This section details the derivatization of this secondary amine through acylation, sulfonylation, alkylation, quaternization, N-oxidation, and related transformations.
Acylation and Sulfonylation Reactions
Acylation Reactions
The secondary amine of this compound is expected to react readily with acylating agents such as acyl chlorides, acid anhydrides, and activated esters to form the corresponding N-acyl derivatives (amides). This transformation is a common method for the protection of amine functionalities or for the synthesis of more complex molecular architectures. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.
A general representation of the acylation reaction is as follows:
With Acyl Chlorides: In the presence of a base (e.g., triethylamine, pyridine) to neutralize the liberated HCl, this compound would react with an acyl chloride (RCOCl) to yield the corresponding N-(2-bromobenzyl)-N-isopropylamide.
With Acid Anhydrides: The reaction with an acid anhydride (B1165640) ((RCO)₂O) would similarly produce the N-acyl derivative, with a carboxylic acid as a byproduct. This reaction may require heating or a catalyst.
Sulfonylation Reactions
Analogous to acylation, the secondary amine of this compound can undergo sulfonylation upon reaction with sulfonyl chlorides (RSO₂Cl) in the presence of a base. This reaction yields a sulfonamide, a functional group of significant importance in medicinal chemistry. The mechanism is similar to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
A representative sulfonylation reaction is the Hinsberg test, which can be used to differentiate primary, secondary, and tertiary amines. For a secondary amine like this compound, the reaction with benzenesulfonyl chloride in the presence of aqueous alkali would yield a solid sulfonamide that is insoluble in the alkali.
A simplified synthetic approach for the sulfonylation of 2-aminothiazole (B372263) derivatives involves reacting the amine with a sulfonyl chloride in the presence of sodium acetate (B1210297) in water. nih.gov
| Reagent Class | General Structure | Expected Product with this compound |
| Acyl Chloride | RCOCl | N-(2-bromobenzyl)-N-isopropylamide |
| Acid Anhydride | (RCO)₂O | N-(2-bromobenzyl)-N-isopropylamide |
| Sulfonyl Chloride | RSO₂Cl | N-(2-bromobenzyl)-N-isopropylsulfonamide |
Alkylation and Quaternization Studies
Alkylation Reactions
The nitrogen atom in this compound can be further alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution (typically Sₙ2) mechanism. nih.gov However, the direct alkylation of secondary amines with alkyl halides can sometimes lead to a mixture of the tertiary amine and the quaternary ammonium salt due to the increased nucleophilicity of the resulting tertiary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific reaction conditions and reagents may be necessary.
For instance, the N-alkylation of amines with alcohols, facilitated by transition metal catalysts, represents an atom-economical alternative to the use of alkyl halides. whiterose.ac.ukrsc.org While no specific alkylation studies on this compound were found, research on the N-alkylation of the related compound N-(2-bromobenzyl)aniline with benzyl alcohol derivatives has been reported using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes as catalysts. nih.gov
Quaternization Studies
Exhaustive alkylation of the secondary amine in this compound with an excess of an alkylating agent, such as methyl iodide, would lead to the formation of a quaternary ammonium salt. masterorganicchemistry.com These salts are ionic compounds with a positively charged nitrogen atom bonded to four organic substituents. The properties and applications of quaternary ammonium salts are diverse, ranging from their use as phase-transfer catalysts to their role as antimicrobial agents. rsc.orgnih.gov
The quaternization reaction, also known as the Menshutkin reaction, typically involves the treatment of a tertiary amine with an alkyl halide. semanticscholar.org In the case of a secondary amine, the reaction would proceed through the tertiary amine intermediate. The rate and success of the quaternization can be influenced by the nature of the alkylating agent, the solvent, and the temperature. For example, the quaternization of tertiary amines with dimethyl sulfate (B86663) can often be carried out under solvent-free conditions. google.com
| Reaction Type | Reagent Example | Expected Product with this compound |
| Alkylation | Alkyl Halide (R'-X) | N-(2-bromobenzyl)-N-isopropyl-N-alkylamine |
| Quaternization | Excess Methyl Iodide (CH₃I) | N-(2-bromobenzyl)-N,N-dimethyl-N-isopropylammonium iodide |
N-Oxidation and Related Transformations
The nitrogen atom of this compound can be oxidized to form an N-oxide. The oxidation of secondary amines can lead to hydroxylamines, which can be further oxidized to nitrones. libretexts.org Benzylic secondary amines, in particular, can be selectively oxidized to the corresponding nitrones.
An environmentally friendly protocol for the oxidation of benzylic secondary amines to nitrones utilizes hydrogen peroxide as the oxidant in a solvent such as methanol (B129727) or acetonitrile (B52724), without the need for a metal catalyst. nih.gov This methodology has been successfully applied to a close analog, N-(4-fluorobenzyl)-2-propanamine, yielding the corresponding N-oxide (nitrone) in high yield.
Detailed Research Findings for an Analogous N-Oxidation
A study on the metal-free oxidation of benzylic secondary amines provides a specific example of the N-oxidation of N-(4-fluorobenzyl)-2-propanamine (a structural analog of the title compound) to N-(4-fluorobenzylidene)isopropylamine N-oxide. nih.gov
| Starting Material | Reagent | Solvent | Temperature | Product | Yield |
| N-(4-fluorobenzyl)-2-propanamine | H₂O₂ | CH₃CN | Room Temperature | N-(4-fluorobenzylidene)isopropylamine N-oxide | 89% |
This reaction demonstrates the feasibility of selectively oxidizing the nitrogen atom in such structures to produce the corresponding nitrone. The transformation is believed to proceed through an initial N-oxidation to a hydroxylamine, which is then further oxidized. nih.gov
Hydrogenation and Reduction Strategies for the Aromatic Ring System
The aromatic ring of this compound contains a bromine substituent, which can be removed via catalytic hydrogenation, a process known as hydrodehalogenation. Additionally, the entire aromatic ring can be reduced to a cyclohexane (B81311) ring under more forcing hydrogenation conditions.
Catalytic Hydrogenation for Dehalogenation
The carbon-bromine bond in the 2-position of the benzyl group is susceptible to cleavage by catalytic hydrogenation. This reaction is a common method for the removal of halogen atoms from aromatic rings. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent like ethanol (B145695) or methanol.
A challenge in the hydrogenation of molecules containing multiple reducible functional groups is achieving chemoselectivity. For instance, in a molecule with both an aryl halide and a double bond, it is often desirable to reduce the double bond without affecting the aryl halide. The use of a catalyst poison, such as diphenylsulfide, with a Pd/C catalyst has been shown to allow for the selective hydrogenation of olefins and acetylenes without the hydrogenolysis of aromatic halogens. whiterose.ac.uk
Reduction of the Aromatic Ring
The complete reduction of the benzene (B151609) ring in this compound to a cyclohexane ring requires more vigorous hydrogenation conditions than those used for dehalogenation. This transformation typically involves high pressures of hydrogen gas, elevated temperatures, and potent catalysts such as rhodium on alumina (B75360) or ruthenium on carbon.
It is important to note that under these conditions, the bromine atom would also be removed. The resulting product would be N-(cyclohexylmethyl)propan-2-amine.
| Reaction Type | Catalyst System Example | Expected Product |
| Hydrodehalogenation | Pd/C, H₂ | N-benzylpropan-2-amine |
| Aromatic Ring Reduction | Rh/Al₂O₃, H₂ (high pressure) | N-(cyclohexylmethyl)propan-2-amine |
Computational and Theoretical Investigations into N 2 Bromobenzyl Propan 2 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a robust and widely used computational method for predicting the electronic structure of molecules. moldb.com A key application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy state, known as the global minimum on the potential energy surface.
For N-(2-bromobenzyl)propan-2-amine, a DFT calculation, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to achieve an optimized molecular geometry. This process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable conformation. The output of this calculation provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. This optimized structure is the starting point for most other computational analyses.
Illustrative Data Table: Predicted Geometric Parameters for this compound This table represents typical data that would be generated from a DFT geometry optimization. The values are illustrative.
| Parameter | Atom Pair/Trio/Quartet | Predicted Value |
| Bond Length | C(aromatic)-Br | ~1.90 Å |
| C(aromatic)-C(benzyl) | ~1.51 Å | |
| C(benzyl)-N | ~1.47 Å | |
| N-C(isopropyl) | ~1.48 Å | |
| Bond Angle | C-C-Br | ~120° |
| C-N-C | ~112° | |
| Dihedral Angle | C(aromatic)-C(benzyl)-N-C(isopropyl) | ~175° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO is related to the electron affinity and points to its electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of chemical stability. bldpharm.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations provide precise energy values for these orbitals. For this compound, the electron-rich bromine and nitrogen atoms would significantly influence the character and energy of the HOMO.
Illustrative Data Table: FMO Properties of this compound This table shows representative data obtained from a DFT calculation. The values are illustrative.
| Parameter | Predicted Energy (eV) | Description |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical stability and reactivity |
An Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. chemspider.com It is calculated by placing a positive point charge at various points on the electron density surface of the optimized molecule and calculating the potential energy.
The ESP map is color-coded to represent different potential values. Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. In this compound, the ESP map would be expected to show significant negative potential around the electronegative bromine and nitrogen atoms due to their lone pairs of electrons. A region of positive potential would likely be found around the hydrogen atom attached to the amine group.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by calculating the trajectories of atoms over time, providing a view of the molecule's conformational flexibility and the influence of its environment.
This compound possesses several rotatable single bonds, allowing it to adopt numerous different conformations. An MD simulation would explore these possibilities by simulating the molecule's movement over a period of nanoseconds. This "conformational sampling" reveals the most frequently adopted shapes and the energy barriers to rotating from one conformation to another.
The results can be visualized as a conformational landscape or potential energy surface, where valleys represent stable or metastable conformations (energy minima) and peaks represent the transition states between them. This analysis is crucial for understanding how the molecule's shape might change to interact with other molecules, such as biological receptors. Key rotations would include the bond between the benzyl (B1604629) group and the nitrogen atom, and the bond between the nitrogen and the isopropyl group.
The properties and behavior of a molecule can be significantly altered by the presence of a solvent. Computational solvation models are used to simulate these effects. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, or PCM).
For this compound, which has a polar amine group, the choice of solvent would influence its preferred conformation. In a polar solvent like water, conformations that expose the polar N-H group and maximize hydrogen bonding would be stabilized and thus more populated. In a nonpolar solvent, intramolecular forces would dominate, potentially favoring more compact structures. Simulating the molecule in different solvents would provide a detailed understanding of how its structure and dynamics are modulated by its chemical environment.
In Silico Prediction of Biological Target Interactions and Binding Modes
There is no available research detailing the in silico prediction of biological targets for this compound. The scientific community has not published studies that explore its potential interactions with biological macromolecules.
Molecular Docking Simulations with Receptor Models
No molecular docking studies involving this compound have been found in the surveyed literature. Consequently, there are no data tables of docking scores, binding poses, or analyses of its interactions with any specific protein receptors.
Pharmacophore Modeling for Ligand Design
The development of pharmacophore models based on this compound or its analogs for the purpose of ligand design has not been reported. As such, there are no established three-dimensional arrangements of chemical features that could guide the design of new molecules with similar potential activities.
Binding Energy Calculations and Ligand Efficiency Metrics
In the absence of molecular docking or other binding studies, no binding energy calculations or ligand efficiency metrics for this compound have been computed and published. This includes a lack of data from methods such as MM/PBSA, MM/GBSA, or free energy perturbation (FEP).
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry has not been applied to elucidate the reaction mechanisms of synthetic routes leading to this compound, according to available records.
Transition State Identification for Key Synthetic Steps
There are no published computational studies that identify or analyze the transition state structures for any of the key synthetic steps involved in the formation of this compound.
Reaction Coordinate Analysis and Energetic Profiles
Consistent with the lack of transition state analysis, no reaction coordinate diagrams or energetic profiles for the synthesis of this compound have been computationally determined and made public.
Mechanistic Investigations of Biological Target Engagement by N 2 Bromobenzyl Propan 2 Amine and Its Analogues in Vitro Studies Only
Enzyme Inhibition and Activation Studies (Purified Enzymes)
Currently, there is a lack of published in vitro studies detailing the direct interaction of N-(2-bromobenzyl)propan-2-amine or its close analogues with purified enzymes. Therefore, no data on enzyme inhibition or activation is available.
No kinetic analysis of enzyme-ligand interactions for this compound has been reported in the scientific literature.
Specificity and selectivity profiles of this compound against enzyme panels have not been documented in available research.
Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms
In vitro studies on an analogue, N-(2-Bromobenzyl)-[2-(1H-indol-3-yl)ethyl]amine, have shed light on potential receptor interactions, particularly with serotonin (B10506) (5-HT) receptors. researchgate.net
Research on N-benzyltryptamine analogues, including a 2-bromo-substituted compound, has utilized radioligand displacement assays to determine binding affinities for human 5-HT₂ receptor subtypes. researchgate.net In these in vitro assays, the ability of the test compound to displace a radiolabeled ligand from the receptor is measured, providing an indication of its binding affinity (Ki).
One study synthesized and tested a series of N-benzyltryptamines and found that compounds with different substitution patterns on the benzyl (B1604629) moiety exhibited affinities in the nanomolar range for 5-HT₂A receptors. researchgate.net Specifically, the family of compounds showed modest selectivity between 5-HT₂A and 5-HT₂C receptors. researchgate.net While the exact Ki value for the 2-bromo analogue was not individually reported in the primary text, the study presents data for the broader class of compounds.
Table 1: Representative Binding Affinities of N-Benzyltryptamine Analogues at Human 5-HT₂ Receptors
| Compound Analogue | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|
Note: This table represents a range of affinities observed for a series of N-benzyltryptamine analogues, as specific data for this compound is not available.
There are no publicly available studies that have employed fluorescence polarization or surface plasmon resonance to determine the binding kinetics of this compound or its direct analogues with any biological target.
Ion Channel Modulation and Gating Mechanism Studies (Isolated Channels/Cells)
At present, there is no published research available that investigates the effects of this compound or its close analogues on the function or gating mechanisms of isolated ion channels or cells.
Patch-Clamp Electrophysiology on Recombinant Ion Channels
No published research could be located that has utilized patch-clamp electrophysiology to investigate the effects of this compound on recombinant ion channels. This technique is a gold standard for studying the direct interaction of a compound with ion channel proteins, allowing for the detailed characterization of blocking or modulatory effects on channel gating and permeation. The absence of such data means that the activity of this compound at the level of specific ion channels remains uncharacterized.
Calcium Flux Assays in Isolated Cells
There is no available data from calcium flux assays performed on isolated cells to determine if this compound influences intracellular calcium concentrations. Calcium flux assays are crucial for understanding a compound's effect on cellular signaling pathways that are dependent on calcium as a second messenger. Without these studies, it is unknown whether this compound targets calcium channels, receptors, or other proteins that regulate calcium homeostasis.
Cellular Target Engagement and Pathway Modulation (Non-Clinical Phenotypes)
Reporter Gene Assays for Pathway Activation/Inhibition (in vitro)
A search of the scientific literature did not yield any studies employing reporter gene assays to assess the impact of this compound on the activation or inhibition of specific cellular pathways. Reporter gene assays are a valuable tool for screening and mechanistic studies, providing insights into which signaling cascades a compound might modulate. The lack of such reports indicates a significant gap in the understanding of the compound's cellular mechanism of action.
Protein-Protein Interaction Modulations (in vitro)
No in vitro studies have been published that investigate the potential of this compound to modulate protein-protein interactions. The ability of small molecules to either inhibit or stabilize protein-protein interactions is an increasingly important area of drug discovery. The absence of data in this area means that a potentially significant mode of action for this compound has not been explored.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization
Systematic Exploration of Aryl Substituent Effects
There is a lack of publicly available structure-activity relationship (SAR) studies for this compound that systematically explore the effects of different substituents on the aryl (bromobenzyl) ring. SAR studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Without these studies, the key structural features of the this compound scaffold that are critical for any potential biological activity remain unknown.
Variations in the Amine and Alkyl Moieties for Enhanced Target Binding
The amine and its adjacent alkyl groups are pivotal components of the this compound scaffold, profoundly influencing its binding affinity and selectivity for various biological targets. In vitro studies on analogous N-benzylamine structures have consistently demonstrated that modifications to these functional groups can dramatically alter pharmacological activity.
Systematic variations of the N-alkyl substituent have revealed a distinct trend in biological activity. For instance, in related classes of compounds like N-benzyltryptamines, the nature of the N-benzyl substitution has been shown to significantly impact affinity for serotonin receptors such as 5-HT2A. Specifically, substitutions on the benzyl ring, such as methoxy (B1213986) or bromo groups, can be more influential than alterations to the alkylamine side chain in dictating receptor affinity. While direct experimental data for this compound is not extensively available in the public domain, general principles derived from similar structures suggest that the isopropyl group in this compound likely plays a crucial role in establishing a specific hydrophobic interaction within the binding pocket of its target.
To illustrate the impact of such modifications, a hypothetical analysis based on common SAR trends is presented below. This table conceptualizes how variations in the amine and alkyl portions of a molecule structurally related to this compound might influence target binding affinity, as measured by the inhibitory constant (Ki).
Table 1: Hypothetical In Vitro Target Binding Affinities of N-(2-bromobenzyl)alkylamine Analogs
| Compound | Amine Moiety | Alkyl Moiety | Target | Hypothetical Ki (nM) |
|---|---|---|---|---|
| Analog A | Secondary | Methyl | Receptor X | 150 |
| Analog B | Secondary | Ethyl | Receptor X | 100 |
| This compound | Secondary | Isopropyl | Receptor X | 50 |
| Analog C | Secondary | tert-Butyl | Receptor X | 200 |
| Analog D | Tertiary (N-methyl) | Isopropyl | Receptor X | 80 |
This hypothetical data suggests that an isopropyl group represents an optimal size and shape for interaction with "Receptor X," as both smaller (methyl, ethyl) and larger (tert-butyl) substituents lead to a decrease in binding affinity. Furthermore, conversion of the secondary amine to a tertiary amine (Analog D) might also impact the binding, potentially by altering the hydrogen bonding capacity or introducing steric hindrance.
Chirality and Stereoisomeric Effects on Target Engagement
The propan-2-amine moiety of this compound does not in itself confer chirality. However, if the alkyl chain were to be extended or substituted in a manner that creates a chiral center, the stereochemistry would be expected to play a critical role in target engagement. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with small molecules.
For many biologically active amines, the spatial arrangement of substituents around a chiral carbon can lead to significant differences in binding affinity and functional activity between enantiomers. One enantiomer may fit optimally into a receptor's binding site, leading to a potent biological response, while the other may bind with lower affinity or not at all.
Consider a hypothetical chiral analogue, (R/S)-N-(2-bromobenzyl)butan-2-amine. An in vitro receptor binding assay could yield results similar to those presented in the table below.
Table 2: Hypothetical In Vitro Target Engagement of Chiral Analogue (R/S)-N-(2-bromobenzyl)butan-2-amine
| Stereoisomer | Biological Target | Assay Type | Hypothetical EC50 (nM) |
|---|---|---|---|
| (R)-N-(2-bromobenzyl)butan-2-amine | Receptor Y | Functional Assay | 25 |
| (S)-N-(2-bromobenzyl)butan-2-amine | Receptor Y | Functional Assay | 500 |
| Racemic Mixture | Receptor Y | Functional Assay | 150 |
In this hypothetical scenario, the (R)-enantiomer demonstrates significantly higher potency (a lower EC50 value) than the (S)-enantiomer, highlighting the importance of stereochemistry in the precise molecular interactions required for effective target engagement.
Applications of N 2 Bromobenzyl Propan 2 Amine in Chemical Synthesis and Materials Science
N-(2-bromobenzyl)propan-2-amine as a Building Block in Complex Molecule Synthesis
The presence of both a nucleophilic amine and an electrophilic aryl bromide site on the same scaffold makes this compound a valuable starting material for the synthesis of more intricate molecules. evitachem.com It serves as an intermediate that can be elaborated through reactions at either or both of its functional ends. evitachem.com
Synthesis of Heterocyclic Scaffolds Utilizing the Benzyl (B1604629) Amine Unit
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is a prime candidate for their synthesis. sigmaaldrich.com The benzyl amine moiety can be readily incorporated into various heterocyclic frameworks.
A significant application lies in the synthesis of nitrogen-containing heterocycles through intramolecular cyclization reactions. The 2-bromobenzyl portion allows for palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to form a new carbon-nitrogen bond. For instance, intramolecular cyclization of this compound derivatives can lead to the formation of isoindoline (B1297411) scaffolds. This transformation is a powerful tool for creating polycyclic aromatic systems.
Furthermore, multi-component reactions involving this compound or similar benzylamines can generate highly substituted heterocyclic systems. acs.orgnih.gov For example, the reaction of a 2-bromobenzylamine (B1296416) with an aldehyde and a cyanide source (a Strecker-type reaction) can produce α-aminonitriles, which are versatile intermediates for the synthesis of various heterocycles, including pyrazinones after further transformations. nih.gov The copper-catalyzed reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and ammonia (B1221849) demonstrates a pathway to 3-cyano-1H-indoles, showcasing how the bromobenzyl unit can be a precursor to complex indole (B1671886) structures. acs.org
| Heterocyclic Scaffold | Synthetic Strategy | Key Reaction |
| Isoindolines | Intramolecular Cyclization | Palladium-catalyzed C-N cross-coupling |
| Substituted Pyridines | Multi-component Reaction | Condensation and Cyclization |
| Quinolines | Tandem Reaction | Copper-catalyzed annulation |
| Indoles | Cascade Reaction | Copper-catalyzed amination and cyclization |
Precursor for Macrocyclic and Polymeric Architectures
The dual functionality of this compound also positions it as a potential monomer for the synthesis of macrocycles and polymers. Macrocyclic compounds are of great interest for their unique host-guest properties and biological activities. google.comgoogle.com
The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. However, strategies involving pre-organization of the linear precursor can facilitate efficient macrocyclization. The N-(o-alkoxybenzyl) protecting group strategy in the self-condensation of aminobenzoates to form triangular aramide macrocycles highlights the importance of specific functionalities in directing cyclization. researchgate.net this compound could be envisioned as a component in similar strategies, where the bromo and amine groups are poised for sequential or one-pot cyclization reactions to form macrocyclic structures. whiterose.ac.uk
In polymer science, monomers with two reactive sites are fundamental for step-growth polymerization. This compound could potentially be used in polycondensation reactions. For example, polymerization could occur through repeated palladium-catalyzed amination reactions between the amine and the aryl bromide of different monomer units, leading to the formation of a polyamide-like polymer with aryl groups in the backbone. Such polymers may exhibit interesting thermal and electronic properties.
Utility as a Ligand or Pre-ligand in Metal Catalysis
The amine functionality in this compound allows it to act as a ligand for transition metals, which is a cornerstone of modern catalysis. google.com The presence of the bromo-benzyl group offers further opportunities for modification to create more complex and tailored ligand systems.
This compound in Chiral Ligand Design
While this compound itself is achiral, its structural framework is relevant to the design of chiral ligands for asymmetric catalysis. researchgate.net Many successful chiral ligands feature N-alkyl or N-aryl groups that create a specific steric and electronic environment around the metal center, influencing the stereochemical outcome of a reaction.
The N-isopropyl group of this compound is a common feature in chiral ligands. The core structure can be modified to introduce chirality. For instance, asymmetric reduction of a precursor ketone could install a chiral center at the benzylic position. Alternatively, the bromine atom can be substituted with a chiral phosphine (B1218219) group via a lithium-halogen exchange followed by reaction with a chlorophosphine, creating a P,N-ligand. The development of C2-symmetric chiral N,N'-dioxide ligands from amino acids and amines demonstrates a successful strategy for creating effective chiral platforms. rsc.org Similarly, axially chiral biphenyl (B1667301) ligands have shown great promise in a variety of asymmetric transformations. nih.gov The this compound scaffold could serve as a starting point for analogous ligand designs.
| Potential Chiral Ligand Type | Modification Strategy | Key Feature |
| Chiral P,N-Ligand | Substitution of bromine with a chiral phosphine | Combination of hard (N) and soft (P) donors |
| Chiral Diamine Ligand | Dimerization and functionalization | C2-symmetry for stereocontrol |
| Axially Chiral Ligand | Suzuki coupling to form a biphenyl structure | Restricted rotation creating a chiral axis |
Role in Homogeneous and Heterogeneous Catalysis Systems
In homogeneous catalysis, this compound can function as a simple N-donor ligand, potentially influencing the activity and selectivity of a metal catalyst. The N-isopropyl group provides moderate steric bulk, which can be beneficial in certain catalytic cycles. The bromo-benzyl moiety can also interact with the metal center, potentially leading to bidentate coordination or involvement in oxidative addition steps.
The transition from homogeneous to heterogeneous catalysis is a key goal for sustainable chemistry, as it simplifies catalyst separation and recycling. nih.gov this compound can be immobilized onto a solid support to create a heterogeneous catalyst. nih.gov The amine group can be used for covalent attachment to a polymer resin or silica (B1680970) surface. Alternatively, the aryl bromide can undergo reactions to anchor the molecule to a support. Once immobilized, the resulting material can be used in flow chemistry or batch processes, offering the advantages of both homogeneous reactivity and heterogeneous handling. The use of primary amines on polystyrene supports has been shown to be effective in asymmetric reactions, and similar principles could be applied to secondary amines like this compound. nih.gov
Integration into Smart Materials and Responsive Systems
Smart materials, which respond to external stimuli such as pH, temperature, or light, are at the forefront of materials science. The incorporation of this compound units into larger molecular or polymeric systems could imbue them with responsive properties.
The secondary amine group is basic and will be protonated at low pH. If this compound is part of a polymer chain, changes in pH could lead to conformational changes or alterations in solubility, creating a pH-responsive material. This property is widely exploited in drug delivery systems and sensors.
The aryl bromide functionality offers a site for post-polymerization modification. After incorporating the monomer into a polymer, the bromine atoms along the polymer backbone can be transformed into a variety of other functional groups through reactions like Suzuki or Sonogashira coupling. This allows for the tuning of the material's properties or the introduction of specific functionalities, such as fluorophores for sensing applications or cross-linking agents to create responsive gels.
Functionalization of Surfaces and Nanomaterials
The structure of this compound, featuring both a reactive amine and a bromo-aromatic group, makes it a candidate for the surface functionalization of various materials. The amine group can be used for direct attachment or further chemical modification, while the bromo-substituent offers a handle for cross-coupling reactions.
Theoretical Applications in Surface Functionalization:
Self-Assembled Monolayers (SAMs): The amine group could potentially be used to form self-assembled monolayers on surfaces like gold or silicon dioxide. While direct amine-gold interaction is weaker than thiol-gold bonds, the amine can be chemically modified to introduce a thiol group for robust SAM formation. The bromo-benzyl group would then be exposed on the monolayer surface, available for further reactions.
Nanoparticle Functionalization: Silica nanoparticles, quantum dots, and other nanomaterials could be functionalized with this compound. The amine group can react with surface silanol (B1196071) groups on silica (often after activation) or with surface ligands on quantum dots. This would coat the nanoparticles with a layer of molecules presenting the bromo-benzyl moiety, which can then be used to attach other functional molecules via reactions like the Suzuki or Heck coupling.
Illustrative Data on Amine Functionalization of Silica Nanoparticles (General):
| Parameter | Description | Typical Values | Reference |
| Amine Source | The molecule providing the amine functionality. | (3-Aminopropyl)trimethoxysilane (APTMS) | rsc.orgresearchgate.net |
| Surface Density | Number of amine groups per unit area of the nanoparticle surface. | 1-5 amine groups/nm² | researchgate.net |
| Characterization | Techniques used to confirm functionalization. | FTIR, XPS, TGA, Zeta Potential | rsc.orgresearchgate.net |
| Stability | Stability of the functionalized nanoparticles in different media. | Stable in various solvents and pH ranges | rsc.org |
This table presents general data for amine functionalization of silica nanoparticles using a common silane (B1218182) coupling agent, as specific data for this compound is not available.
pH-Responsive or Redox-Responsive Chemical Systems
The secondary amine in this compound can impart pH-responsiveness to polymers or materials it is incorporated into. At low pH, the amine group will be protonated, leading to changes in solubility, conformation, or charge. While the bromo-benzyl group is not inherently redox-active, it can be a precursor to redox-active moieties.
Potential in pH-Responsive Systems:
Polymers containing this compound as a side chain could exhibit pH-dependent behavior. In acidic conditions, the protonated amine groups would lead to electrostatic repulsion and potentially cause the polymer to swell or dissolve. This property is crucial for applications like drug delivery systems that release their payload in the acidic environment of tumors or endosomes. nih.govrsc.org
Potential in Redox-Responsive Systems:
While this compound itself is not redox-responsive, the bromine atom can be substituted to introduce redox-active groups. For example, a disulfide bond, which is cleavable in the reducing environment of cells, could be introduced. This would allow for the development of materials that degrade or release a payload in response to specific redox stimuli.
Development of Novel Chemical Probes and Tags
The this compound scaffold could serve as a basis for the development of new chemical probes and tags for biological imaging and labeling.
Theoretical Design of Chemical Probes:
By coupling a fluorophore to the amine group or by modifying the benzyl ring, fluorescent probes could be synthesized. The specificity of these probes for particular biological targets would depend on further chemical modifications. The bromo-substituent provides a convenient point for introducing functionalities that could modulate the probe's photophysical properties or its binding affinity. For instance, coupling with a boron-containing compound could lead to probes sensitive to reactive oxygen species.
Potential as Chemical Tags:
The amine group allows for the conjugation of this compound to biomolecules, such as proteins or peptides, through standard bioconjugation techniques like amide bond formation. The bromo-benzyl moiety would then act as a tag that can be further modified, for example, by attaching a reporter molecule or a cross-linking agent. This dual functionality is advantageous for creating complex bioconjugates. nih.gov
Future Research Directions and Emerging Opportunities for N 2 Bromobenzyl Propan 2 Amine
Exploration of Bioorthogonal Chemistry Applications
Bioorthogonal chemistry encompasses reactions that can proceed within living systems without interfering with native biochemical processes. wikipedia.orgacs.org The development of new bioorthogonal reactions is crucial for advancing our ability to study and manipulate biological systems in real-time. mdpi.com
The N-(2-bromobenzyl)propan-2-amine scaffold holds potential in this field, primarily through the strategic use of its functional groups. The benzylamine (B48309) moiety itself can participate in bioorthogonal reactions. For instance, derivatives of benzylamine can be involved in ligation reactions, a key process in bioconjugation. wikipedia.orgacs.org
While direct applications of this compound in bioorthogonal chemistry are not yet extensively documented, the bromobenzyl group is a known entity in this area, often employed as a protecting group for other functionalities. google.comgoogle.com This suggests a potential role for this compound as a precursor or a modifiable scaffold in the design of new bioorthogonal probes.
Future research could focus on developing novel bioorthogonal reactions that specifically leverage the reactivity of the C-Br bond in the bromobenzyl group. For example, transition-metal-catalyzed cross-coupling reactions, adapted to be biocompatible, could enable the specific labeling of biomolecules functionalized with this compound. The steric hindrance provided by the isopropyl group on the amine might also be exploited to fine-tune the reactivity and selectivity of such reactions.
Table 1: Potential Bioorthogonal Chemistry Applications of this compound
| Application Area | Potential Role of this compound | Key Functional Group(s) |
| Probe Development | Precursor for novel bioorthogonal probes. | Bromobenzyl, Secondary Amine |
| Bioconjugation | Linker for attaching molecules to biomolecules. | Bromobenzyl, Secondary Amine |
| Protecting Group Strategy | The bromobenzyl moiety can act as a cleavable protecting group. | Bromobenzyl |
| Metal-Catalyzed Labeling | Substrate for biocompatible cross-coupling reactions. | C-Br bond |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The increasing complexity of drug discovery and materials science necessitates the rapid synthesis and screening of large compound libraries. nih.gov Automated synthesis platforms and high-throughput experimentation (HTE) are pivotal in this endeavor. The structure of this compound makes it a suitable candidate for inclusion in such automated workflows.
The synthesis of secondary amines, including benzylamines, is a well-established process that is amenable to automation. nih.govnih.gov For instance, the reductive amination of 2-bromobenzaldehyde (B122850) with propan-2-amine is a straightforward reaction that can be implemented on automated synthesizers. Furthermore, the purification of such compounds can often be streamlined using automated chromatography systems.
HTE can be employed to rapidly optimize the synthesis of this compound and its derivatives. nih.gov By systematically varying reaction parameters such as catalysts, solvents, and temperature in a parallel format, optimal conditions can be identified in a fraction of the time required for traditional methods. This would facilitate the creation of a diverse library of related compounds for screening in various applications.
Future work in this area could involve developing a dedicated automated synthesis protocol for a library of N-substituted-2-bromobenzylamines, where the isopropyl group is replaced by other alkyl or aryl moieties. This would provide a valuable set of compounds for structure-activity relationship (SAR) studies in medicinal chemistry and for exploring the impact of the amine substituent on material properties.
Advanced Materials Science Applications Beyond Current Scope
The unique combination of a brominated aromatic ring and a secondary amine in this compound suggests its potential as a building block for advanced materials with tailored properties. evitachem.com The bromine atom can significantly influence the properties of a material, for example by enhancing flame retardancy. google.com
One promising avenue is the incorporation of the this compound moiety into polymers. google.commultichemexports.com The benzylamine functionality could be used to create polyamines or be incorporated as a side chain in other polymer backbones. The presence of the bromine atom could impart flame-retardant properties to the resulting polymer. google.com Research could focus on the polymerization of derivatives of this compound or its use as a monomer in copolymerization reactions.
Furthermore, the compound could serve as a precursor for the synthesis of functional materials such as organic light-emitting diodes (OLEDs) or other electronic materials. The aromatic ring system and the potential for further functionalization make it an interesting candidate for the design of novel organic semiconductors.
Table 2: Potential Advanced Materials Science Applications
| Material Type | Potential Role of this compound | Key Feature(s) |
| Flame Retardant Polymers | Monomer or additive. google.com | Bromine atom. |
| Functional Polymers | Building block for polyamines or functionalized polymers. | Benzylamine group. |
| Organic Electronics | Precursor for organic semiconductors or OLED materials. | Aromatic system, potential for modification. |
| Specialty Chemicals | Intermediate in the synthesis of other functional materials. | Reactive functional groups. |
Deep Learning and AI-Driven Discovery Based on this compound Scaffolds
Machine learning models can be trained on datasets of known compounds to predict various properties, such as biological activity, toxicity, or material characteristics. researchgate.netnih.govresearchgate.net By generating a virtual library of derivatives of this compound and using these models, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. For example, models could be developed to predict the binding affinity of this compound derivatives to a specific biological target. mdpi.com
Furthermore, generative AI models can be used to design entirely new molecules based on the this compound scaffold. These models can learn the underlying chemical rules and generate novel structures that are predicted to have improved properties.
Future research in this area will likely involve the creation of large, curated datasets of this compound derivatives and their properties. These datasets will be essential for training accurate and predictive AI models that can accelerate the discovery of new drugs and materials based on this versatile scaffold.
Sustainability and Green Chemistry Aspects of this compound Synthesis and Utilization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis and utilization of this compound is a critical area for future research.
Traditional methods for the synthesis of benzylamines can involve harsh reagents and generate significant waste. rsc.org Green chemistry approaches to the synthesis of this compound could include:
Catalytic Routes: Employing efficient and recyclable catalysts to minimize waste and energy consumption. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. nih.govmdpi.com
Renewable Feedstocks: Investigating the possibility of synthesizing the precursor molecules from renewable resources, such as lignin. researchgate.net
One promising green synthetic route is the direct reductive amination of 2-bromobenzaldehyde with propan-2-amine using a heterogeneous catalyst that can be easily recovered and reused. Another approach could be the development of a one-pot synthesis that minimizes intermediate purification steps. researchgate.net
Beyond synthesis, the lifecycle of this compound and materials derived from it should be considered. Research into the biodegradability and environmental fate of this compound and its derivatives will be important for ensuring its long-term sustainability.
Table 3: Green Chemistry Strategies for this compound
| Green Chemistry Principle | Application to this compound |
| Waste Prevention | One-pot synthesis, catalytic reactions. researchgate.netdeepdyve.com |
| Atom Economy | High-yielding reactions like reductive amination. |
| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and catalysts. |
| Designing Safer Chemicals | Assessing the toxicity and environmental impact of derivatives. |
| Safer Solvents and Auxiliaries | Utilizing green solvents like water or bio-solvents. nih.govmdpi.com |
| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. |
| Use of Renewable Feedstocks | Exploring synthetic routes from biomass. researchgate.net |
| Reduce Derivatives | Minimizing the use of protecting groups. |
| Catalysis | Employing heterogeneous or biocatalysts. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
